molecular formula C7H7N3S B13079437 Thieno[2,3-b]pyridine-4,6-diamine

Thieno[2,3-b]pyridine-4,6-diamine

Cat. No.: B13079437
M. Wt: 165.22 g/mol
InChI Key: VFMJSEQMKFZMSE-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-4,6-diamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods often involve the use of high-throughput reactors and continuous flow systems to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the this compound structure.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce various substituents onto the this compound core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit key enzymes involved in cancer cell proliferation, such as Pim-1 kinase . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical modifications, enhancing its potential for various applications.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[2,3-b]pyridine-4,6-diamine

InChI

InChI=1S/C7H7N3S/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H,(H4,8,9,10)

InChI Key

VFMJSEQMKFZMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CC(=N2)N)N

Origin of Product

United States

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